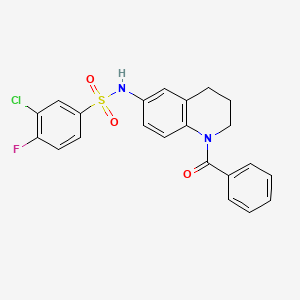

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at position 1 with a benzoyl group and at position 6 with a sulfonamide moiety linked to a 3-chloro-4-fluorophenyl ring. The tetrahydroquinoline core is analogous to pharmacophores in compounds targeting parasitic or viral proteases, such as falcipain-2/3 (FP-2/3) in Plasmodium falciparum .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClFN2O3S/c23-19-14-18(9-10-20(19)24)30(28,29)25-17-8-11-21-16(13-17)7-4-12-26(21)22(27)15-5-2-1-3-6-15/h1-3,5-6,8-11,13-14,25H,4,7,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEKWNPQCQPPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinyl Oxamide Derivative (QOD)

Compound: N-(2H-1,3-benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

- Structure: Features a 1-methyltetrahydroquinoline core linked to an ethanediamide (oxamide) group and a benzodioxolyl moiety.

- Activity : Potent dual inhibitor of FP-2 and FP-3 (IC₅₀ < 1 µM) but lacks structural data for binding validation .

- The absence of halogen substituents (Cl/F) in QOD might also limit hydrophobic interactions compared to the target compound .

Indole Carboxamide Derivative (ICD)

Compound: N-{3-[(Biphenyl-4-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide

- Structure : Combines an indole carboxamide with a biphenyl carbonyl group.

- Activity : Dual FP-2/3 inhibitor (IC₅₀ ~ 0.8 µM) but exhibits off-target toxicity in mammalian cells .

Sulfonamide-Based Analogs

Example : Dorzolamide (a carbonic anhydrase inhibitor)

- Structure: Thienothiopyran-2-sulfonamide core.

- However, the tetrahydroquinoline scaffold in the target may confer unique steric and electronic properties for protease inhibition .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Table 2: Methodologies for Comparative Analysis

Discussion of Methodologies

- Structural Elucidation : The target compound’s crystallization (e.g., via SHELX ) is essential to map interactions with residues in protease active sites, analogous to studies on QOD and ICD .

- Hydrogen Bonding: The sulfonamide’s -SO₂NH- group can act as both donor and acceptor, enabling versatile hydrogen-bond networks compared to QOD’s oxamide (-CONHCO-) or ICD’s carboxamide (-CONH-) .

- Dynamic Behavior : MD simulations could clarify why halogenated aryl groups (3-Cl, 4-F) enhance target engagement, a feature absent in QOD/ICD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.